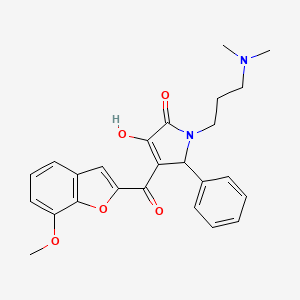

![molecular formula C24H21N3O4S2 B2764841 N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea CAS No. 1105199-71-0](/img/structure/B2764841.png)

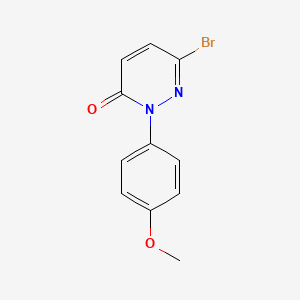

N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a method for the synthesis of ureas, showcasing a route to create compounds such as N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea under mild conditions without racemization. This process is notable for its environmental friendliness and cost-effectiveness, suggesting applications in sustainable chemistry (Kishore Thalluri et al., 2014).

Biological Activity and Plant Morphogenesis

Urea derivatives have been identified as synthetic compounds with positive regulators of cell division and differentiation, demonstrating cytokinin-like activity. These findings suggest their potential in in vitro plant morphogenesis studies, where they could serve as tools for exploring plant growth and development (A. Ricci & C. Bertoletti, 2009).

Material Science Applications

Anion tuning of the rheology and morphology of low molecular weight salt hydrogelators has been explored, indicating that urea derivatives can influence the physical properties of hydrogels. This ability to adjust gel properties through anionic components could have implications for the design of new materials in various technological applications (G. Lloyd & J. Steed, 2011).

Enzyme Inhibition and Anticancer Activity

Urea derivatives have been evaluated for their enzyme inhibition and anticancer activities, highlighting their potential in therapeutic applications. For instance, certain urea compounds have shown promising results in inhibiting enzymes relevant to cancer progression, suggesting they could contribute to the development of new anticancer drugs (Sana Mustafa et al., 2014).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been studied for their efficacy as corrosion inhibitors for mild steel in acidic solutions. Their ability to form protective layers on metal surfaces indicates potential applications in industrial processes to mitigate corrosion, thereby extending the lifespan of metal components (B. Mistry et al., 2011).

Propriétés

IUPAC Name |

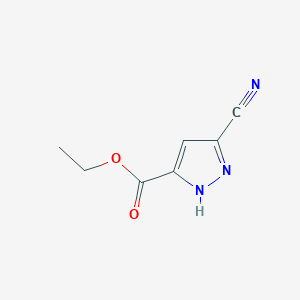

ethyl 2-[[2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S2/c1-3-31-23(30)16-11-7-8-12-17(16)25-20(28)14-32-24-26-18-13-19(15-9-5-4-6-10-15)33-21(18)22(29)27(24)2/h4-13H,3,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHKYYBBZPVCAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

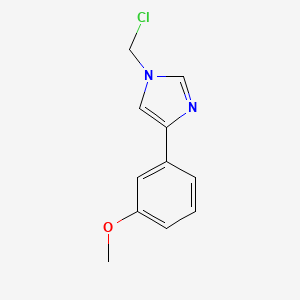

![N-(3-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2764765.png)

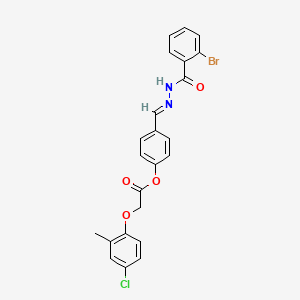

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2764769.png)

![N-(2,4-difluorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764771.png)

![3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2764773.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764774.png)

![5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid](/img/structure/B2764775.png)

![5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2764776.png)